Senegin IV
Description
Senegin IV is a triterpenoid saponin derived from the root of Polygala senega L., a plant traditionally used in Western medicine as an expectorant for bronchitis and asthma . Structurally, this compound is characterized by a presenegenin aglycone core linked to a hexasaccharide chain. Key features include a fucosyl residue esterified with 4-methoxycinnamic acid and a linear hexasaccharide chain attached via the 28-carboxyl group of the aglycone . Notably, this compound is chemically identical to Onjisaponin A, isolated from Polygala tenuifolia (used in traditional Chinese medicine) . This structural equivalence highlights cross-species conservation of bioactive saponins but also underscores differences in traditional applications.
Properties
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H122O39/c1-31-46(87)51(92)56(97)68(107-31)116-63-60(101)72(109-33(3)61(63)115-67-55(96)50(91)42(29-106-67)113-70-58(99)53(94)48(89)40(27-82)111-70)118-65-64(117-69-57(98)52(93)47(88)32(2)108-69)62(114-45(86)18-13-35-11-14-36(105-10)15-12-35)34(4)110-73(65)120-75(104)80-22-21-76(5,6)25-38(80)37-16-17-43-77(7)26-39(85)66(119-71-59(100)54(95)49(90)41(28-83)112-71)79(9,74(102)103)44(77)19-20-78(43,8)81(37,30-84)24-23-80/h11-16,18,31-34,38-44,46-73,82-85,87-101H,17,19-30H2,1-10H3,(H,102,103)/b18-13+/t31-,32-,33-,34+,38-,39-,40+,41+,42+,43+,44+,46-,47-,48-,49+,50-,51+,52+,53-,54-,55+,56+,57+,58+,59+,60+,61-,62-,63-,64-,65+,66-,67-,68-,69-,70-,71-,72-,73-,77+,78+,79-,80-,81-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSZFSLDAVWWJY-OKMFKZBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(CO3)OC4C(C(C(C(O4)CO)O)O)O)O)O)C)OC5C(C(C(OC5OC(=O)C67CCC(CC6C8=CCC9C(C8(CC7)CO)(CCC1C9(CC(C(C1(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)OC1C(C(C(C(O1)C)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)C)O[C@@H]5[C@H]([C@H]([C@H](O[C@H]5OC(=O)[C@@]67CC[C@@]8(C(=CC[C@H]9[C@]8(CC[C@@H]1[C@@]9(C[C@@H]([C@@H]([C@@]1(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]6CC(CC7)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H122O39 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1719.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Senegin IV involves the extraction of triterpenoid saponins from the roots of Polygala senega. The process typically includes the following steps:
Extraction: The roots are dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography, to isolate the triterpenoid saponins.
Identification: The isolated compounds are identified and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Senegin IV undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic linkages in this compound.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acetic anhydride and pyridine are employed for acetylation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
Senegin IV has a wide range of applications in scientific research:
Mechanism of Action
Senegin IV exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Anti-proliferative: This compound induces apoptosis in cancer cells by modulating the expression of apoptotic proteins like Bax and Bcl-2.
Hypoglycemic: The compound enhances insulin sensitivity and glucose uptake in cells.
Comparison with Similar Compounds
Structural Comparisons
The table below summarizes structural and functional distinctions between Senegin IV and related saponins:
Key Structural Insights :
- Sugar Chain Length : this compound and Onjisaponin A possess a hexasaccharide chain, whereas Senegin III and II have pentasaccharide and tetrasaccharide chains, respectively. Longer chains may enhance solubility and receptor interaction .
- Species-Specific Modifications : Despite structural identity, this compound (from P. senega) and Onjisaponin A (from P. tenuifolia) are used differently—this compound for respiratory conditions, Onjisaponin A for neurological disorders—suggesting context-dependent bioactivity .
Pharmacological and Functional Comparisons
Anti-Inflammatory Activity
- This compound : Indirect evidence suggests anti-inflammatory effects due to structural similarities to Senegin III, which inhibits VEGF-induced angiogenesis (IC₅₀: 0.1–1.0 mM) and reduces tumor growth in mice (2.5 mg/kg) . However, direct studies on this compound are lacking.
- Senegin III: Suppresses LPS-induced NO production in macrophages and carrageenan-induced edema in mice (0.1 mg/kg), linked to its C-4 hydroxyl and C-17 carboxyl groups .
Metabolic Stability
- Senega saponins (e.g., Senegin II–IV) undergo complex rearrangements during hydrolysis, unlike Onjisaponins, which may affect their metabolic half-life and therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
